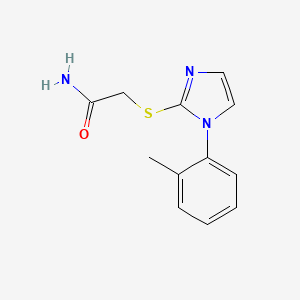

2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

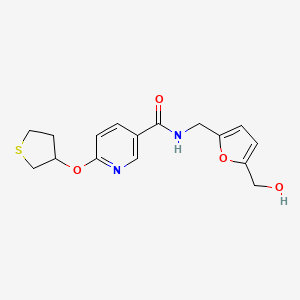

“2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a core component of many natural products and drugs .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The specific molecular structure of “2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide” is not provided in the search results.Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide” are not available in the search results.Scientific Research Applications

Glutaminase Inhibitors

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, compounds structurally related to "2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide," has demonstrated the potential of these compounds as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme plays a significant role in cancer cell metabolism, making these analogs promising candidates for cancer therapy. The studies highlighted the synthesis and evaluation of these analogs, with some showing similar potency and better solubility compared to BPTES, and effectiveness in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antiprotozoal Activity

Investigations into 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have unveiled their strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds, which share a common core with "2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide," exhibited IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, the standard treatment for these infections. This highlights their potential as novel treatments for protozoal infections (Pérez‐Villanueva et al., 2013).

Anti-Helicobacter pylori Agents

Research into derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, similar in structural motif to "2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide," has produced compounds with potent and selective activity against Helicobacter pylori. These compounds have been shown to exhibit low minimal inhibition concentration (MIC) values against various H. pylori strains, including those resistant to metronidazole or clarithromycin. Their selectivity and the low rate of resistance development make them promising candidates for developing new anti-H. pylori agents (Carcanague et al., 2002).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Result of Action

Imidazole derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

It is known that imidazole-containing compounds, which include 2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

The effects of 2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide on various types of cells and cellular processes are currently under investigation. Preliminary studies suggest that imidazole derivatives may have fungicidal or fungistatic effects on Candida spp. ATCC strains .

Molecular Mechanism

Imidazole derivatives are known to interact with various biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression .

Properties

IUPAC Name |

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-9-4-2-3-5-10(9)15-7-6-14-12(15)17-8-11(13)16/h2-7H,8H2,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMDSERQYZAZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN=C2SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride](/img/structure/B2577966.png)

![2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2577971.png)

![6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2577973.png)

![N-[(4-aminophenyl)methyl]methanesulfonamide](/img/structure/B2577975.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)

![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)

![N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2577989.png)